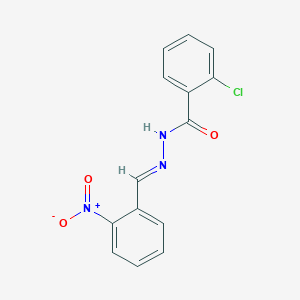![molecular formula C12H14N2O B229278 [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B229278.png)
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, also known as MAM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAM belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and other diseases. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in inflammatory cells. Additionally, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been shown to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes without affecting other cellular functions. However, one of the limitations of using [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol is its low solubility in water, which can make it challenging to administer in vivo. Additionally, the potential toxicity and side effects of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol need to be thoroughly evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, making it a more effective therapeutic agent. Lastly, further studies are needed to evaluate the safety and toxicity of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, or [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol, is a promising compound with potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways, leading to various biochemical and physiological effects. While there are advantages and limitations to using [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol in lab experiments, there are several future directions for its research and development. Further studies are needed to fully understand the potential of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol as a therapeutic agent.
Synthesemethoden
The synthesis of [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol involves the reaction of 2-methylallylamine with 2-mercaptobenzimidazole in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the synthesized compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has shown promising results in inhibiting the growth and proliferation of cancer cells. [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, [1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol has been studied for its antibacterial and antifungal activities, which could be useful in combating infectious diseases.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,15H,1,7-8H2,2H3 |
InChI-Schlüssel |
OEGXAHDWNBSUMQ-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
Kanonische SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
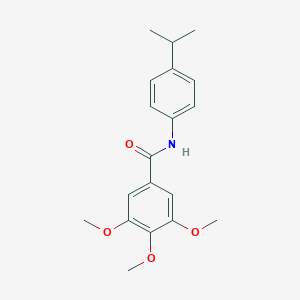
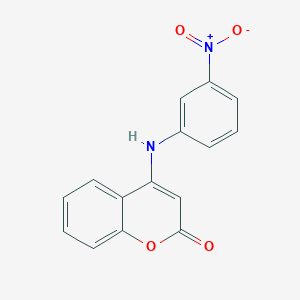
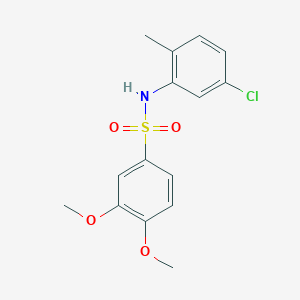
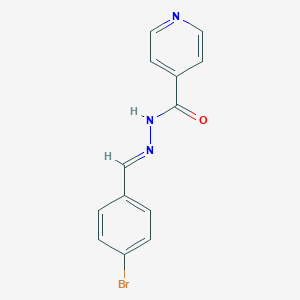
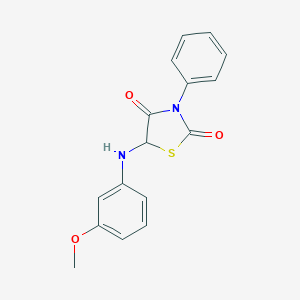
![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
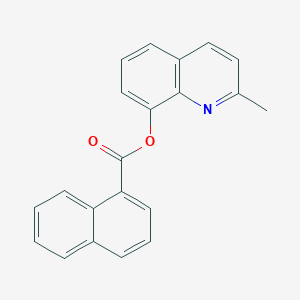
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
